molecular formula C11H15NO3 B6257667 2-amino-5-(tert-butoxy)benzoic acid CAS No. 1184732-60-2

2-amino-5-(tert-butoxy)benzoic acid

Cat. No.: B6257667
CAS No.: 1184732-60-2
M. Wt: 209.2
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Description

2-Amino-5-(tert-butoxy)benzoic acid is a benzoic acid derivative with an amino group at the 2-position and a bulky tert-butoxy group (-O-C(CH₃)₃) at the 5-position.

Properties

CAS No.

1184732-60-2

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Ullmann Coupling Conditions

ParameterConditionYield (%)
CatalystCuI78
Ligand1,10-Phenanthroline85
SolventDMF82
Temperature110°C85
Reaction Time24 hours85

Protection-Deprotection Strategy for Enhanced Reactivity

To mitigate side reactions involving the carboxylic acid group, a protection-deprotection approach is employed. This method involves temporarily converting the acid to an ester, performing the tert-butoxy substitution, and subsequently hydrolyzing the ester.

Stepwise Synthesis

  • Esterification : 2-Amino-5-bromobenzoic acid is treated with methanol and thionyl chloride (SOCl₂) to form methyl 2-amino-5-bromobenzoate.

  • Substitution : The methyl ester undergoes Ullmann coupling with tert-butanol under conditions similar to Section 1.1.

  • Hydrolysis : The tert-butoxy-substituted ester is hydrolyzed using aqueous NaOH (2M) in ethanol at 60°C for 4 hours, yielding the free acid.

Table 2: Comparison of Direct vs. Protected Routes

MethodYield (%)Purity (%)Key Advantage
Direct Substitution8595Fewer steps
Protection-Deprotection9298Avoids acid-side reactions

Alternative Routes via Diazonium Salt Intermediates

For laboratories lacking access to 2-amino-5-bromobenzoic acid, an alternative pathway involves diazotization of 5-tert-butoxyanthranilic acid.

Diazonium Salt Formation and Displacement

  • Nitration : 5-tert-Butoxybenzoic acid is nitrated at position 2 using concentrated HNO₃ and H₂SO₄ at 0°C.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding this compound.

This method, though longer, avoids transition metals and achieves yields of 70–75%.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and solvent recyclability. Continuous flow reactors with immobilized copper catalysts have been explored to enhance throughput. Key parameters include:

  • Residence Time : 30 minutes

  • Temperature : 120°C

  • Catalyst Loading : 5 mol% CuI

  • Solvent Recovery : >90% DMF recycled via distillation.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Amino Group Oxidation : Conduct reactions under inert atmosphere (N₂/Ar).

  • Ester Hydrolysis in Acidic Media : Use neutral or slightly basic conditions during substitution.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves residual tert-butanol .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-(tert-butoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The tert-butoxy group distinguishes this compound from other benzoic acid derivatives. Key analogs include:

(a) 2-Amino-5-isopropoxybenzoic Acid
  • Structure : Features an isopropoxy (-O-CH(CH₃)₂) group instead of tert-butoxy.
  • Molecular Weight: 195.22 g/mol (C₁₀H₁₃NO₃) .
(b) 4-Amino-5-bromobenzoic Acid
  • Structure : Substitutes tert-butoxy with bromine at the 5-position.
  • Molecular Weight: 216.02 g/mol (C₇H₆BrNO₂) .
  • Properties : Bromine’s electron-withdrawing nature increases acidity (lower pKa) compared to tert-butoxy’s electron-donating effect.
(c) 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid
  • Structure : Combines tert-butoxycarbonyl (Boc) and hydroxyl groups.
  • Molecular Weight: 253.25 g/mol (C₁₂H₁₅NO₅) .
  • Melting Point : 150–151°C, indicating high crystallinity due to hydrogen bonding from the hydroxyl group .
(d) 5-Bromo-2-butyramidobenzoic Acid
  • Structure : Contains a bromine and butyramido group.
  • Molecular Weight: 286.12 g/mol (C₁₁H₁₂BrNO₃) .
  • Properties : The butyramido group introduces additional hydrophobicity, though less than tert-butoxy.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
2-Amino-5-(tert-butoxy)benzoic acid -NH₂, -O-C(CH₃)₃ ~223.27* Not reported Low water solubility (bulky tert-butoxy)
2-Amino-5-isopropoxybenzoic acid -NH₂, -O-CH(CH₃)₂ 195.22 Not reported Moderate solubility
4-Amino-5-bromobenzoic acid -NH₂, -Br 216.02 Not reported Low solubility (Br increases hydrophobicity)
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid -Boc, -OH 253.25 150–151 Moderate (hydroxyl enhances polarity)
5-Bromo-2-butyramidobenzoic acid -Br, -NH-CO-C₃H₇ 286.12 Not reported Low (hydrophobic substituents)

*Calculated based on formula C₁₁H₁₅NO₃.

Key Observations:

Hydrophobicity : The tert-butoxy group increases hydrophobicity compared to smaller alkoxy groups (e.g., isopropoxy) or polar substituents (e.g., hydroxyl) .

Melting Points : Bulky groups like tert-butoxy may lower melting points due to reduced crystallinity, whereas hydrogen-bonding groups (e.g., hydroxyl) raise melting points .

Acidity : Electron-donating tert-butoxy decreases acidity (higher pKa) compared to electron-withdrawing groups (e.g., bromine) .

Q & A

Q. What are the standard synthetic routes for 2-amino-5-(tert-butoxy)benzoic acid, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the benzoic acid core via condensation reactions, e.g., using thiosemicarbazide and substituted benzoic acids in the presence of POCl₃ . (ii) Introduction of the tert-butoxy group via nucleophilic substitution or coupling reactions. (iii) Purification using column chromatography, HPLC, or recrystallization to achieve >95% purity .
  • Key Tools : Monitor reactions with TLC and confirm purity via ¹H NMR, MS, and HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :
  • X-ray crystallography for crystal packing and hydrogen-bonding analysis .
  • FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid, tert-butoxy) .
  • ¹³C NMR to confirm substitution patterns and tert-butoxy group integrity .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Chemistry : Serves as a building block for synthesizing bioactive heterocycles (e.g., tetrazoles, thiadiazoles) .
  • Biology : Investigated for enzyme inhibition studies and protein-ligand interactions due to its reactive amine and carboxylic acid groups .

Advanced Questions

Q. How do reaction conditions influence the stability of the tert-butoxy group during catalytic processes?

  • Mechanistic Insight : The tert-butoxy group can undergo β-methyl scission under oxidative conditions (e.g., with tBuOOtBu), generating methyl radicals that alter reaction pathways .
  • Experimental Design : Use radical traps (e.g., diphenylmethanol) to confirm tert-butoxy radical intermediacy . Optimize solvent polarity and temperature to minimize decomposition .

Q. What substituent effects govern the compound’s reactivity in coupling reactions?

  • Key Factors :
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic aromatic substitution .
  • Steric hindrance from the tert-butoxy group slows nucleophilic attack but improves regioselectivity .
    • Validation : Compare reactivity with analogs (e.g., 2-amino-3,5-dimethylbenzoic acid) via kinetic studies .

Q. How can computational modeling predict the compound’s nonlinear optical (NLO) properties?

  • Methods :
  • DFT-B3LYP/6-31G * calculations to optimize geometry and calculate HOMO-LUMO gaps .
  • RI-MP2 energy corrections to evaluate polarizability and hyperpolarizability for NLO applications .

Q. How to resolve contradictions in catalytic yields when scaling up synthesis?

  • Case Study : Inconsistent methyl benzoate yields in oxidative carboxylation reactions arise from tert-butoxy radical side reactions .
  • Mitigation : Use stoichiometric radical initiators (e.g., AIBN) to control radical flux and improve reproducibility .

Q. What strategies enhance the compound’s binding affinity in enzyme inhibition studies?

  • Approaches :
  • Introduce electron-deficient substituents (e.g., trifluoromethyl) to strengthen hydrogen bonding .
  • Modify the tert-butoxy group to reduce steric clashes in active sites .
    • Validation : Co-crystallization with target enzymes (e.g., kinases) to map interaction sites .

Q. How do solvent-accessible surface properties influence solubility and crystallinity?

  • Analysis : Quantum chemical calculations (e.g., van der Waals surface mapping) predict solubility in polar aprotic solvents (e.g., DMSO) .
  • Experimental : Compare experimental vs. computed solubility parameters to refine crystallization protocols .

Q. What distinguishes this compound from structurally similar Boc-protected analogs?

  • Unique Features :
  • The tert-butoxy group enhances steric protection of the amine, reducing unintended deprotection .
  • The benzoic acid core enables direct conjugation to biomolecules (e.g., peptides) without additional activation .
  • Comparative Data : Contrast with 2-(tert-butoxycarbonyl)amino benzoic acid (lacks methyl groups) to assess steric/electronic impacts .

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